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Compound of Interest

Compound Name: (+)-U-50488 hydrochloride

Cat. No.: B1662555

An In-Depth Technical Guide to (+)-U-50488 Hydrochloride

Introduction

(+)-U-50488 hydrochloride is the less active enantiomer of the synthetic compound U-50488,
a highly selective agonist for the kappa-opioid receptor (KOR).[1] While its counterpart, (-)-U-
50488, is the more pharmacologically active form, (+)-U-50488 serves as a valuable tool in
research for comparative studies to elucidate the stereospecific interactions with the kappa-
opioid receptor.[2] This document provides a comprehensive overview of the chemical
structure, properties, and pharmacological profile of (+)-U-50488 hydrochloride, intended for
researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(+)-U-50488 hydrochloride is chemically known as trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-
pyrrolidinyl)-cyclohexyllbenzeneacetamide hydrochloride.[1] Its structure features a
dichlorinated phenyl ring and a pyrrolidinyl-cyclohexyl moiety, which are crucial for its
interaction with the kappa-opioid receptor.

Table 1: Chemical Identifiers and Physical Properties of (+)-U-50488 Hydrochloride
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Property Value Reference(s)

trans-(+)-3,4-Dichloro-N-

methyl-N-[2-(1-pyrrolidinyl)-
IUPAC Name YEN-[2-(1-py y). [1]
cyclohexyllbenzeneacetamide

hydrochloride
CAS Number 114528-81-3 [1][3]
Molecular Formula C19H26CI2N20-HCI [1114]
Molecular Weight 405.79 g/mol [1][5]
Appearance White solid [6]
Purity >99% [1]
Solubility Soluble to 100 mM in water e
and DMSO
Storage Store at room temperature [1]

0O=C(CC3=CC(Cl)=C(Cl)C=C3
SMILES String )N([C@H]1--INVALID-LINK-- 3]
ccccelc.cl

Pharmacological Profile
Mechanism of Action

U-50488 is a selective agonist for the kappa-opioid receptor, a G protein-coupled receptor.[7]
The activation of KORs is associated with various physiological effects, including analgesia,
diuresis, and sedation.[7][8] As an agonist, U-50488 binds to the KOR and initiates a signaling
cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic
AMP (cAMP) levels. This action modulates neuronal excitability and neurotransmitter release.

It is important to note that the racemic mixture of U-50488 can also block sodium channels at
higher concentrations. Furthermore, studies on rat dorsal root ganglia neurons have shown that
U-50488 can inhibit Ca2+ channel currents in a manner that is independent of G protein
activation, suggesting a direct channel-blocking effect at higher concentrations.[9][10]
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Caption: Canonical signaling pathway of a KOR agonist.
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Stereoselectivity and Binding Affinity

The pharmacological activity of U-50488 is stereoselective, with the (-)-enantiomer being
significantly more potent than the (+)-enantiomer.[1] The racemic mixture, (£)-U-50488, exhibits
activity that is intermediate between the two enantiomers. The selectivity for the kappa receptor
over mu (u) and delta (&) opioid receptors is a defining characteristic of this compound class.

Table 2: Comparative Binding Affinity of U-50488 Enantiomers

Binding Affinity

Compound Receptor Reference(s)
(Kd)
Kappa-Opioid
(-)-U-50488 ppa-=p 2.2 nM 2]
Receptor (KOR)

Mu-Opioid Receptor

(MOR) 430 nM [2]
Kappa-Opioid Less active

(+)-U-50488 _ [1]
Receptor (KOR) enantiomer

Note: Quantitative binding data for the (+)-enantiomer is not readily available in the provided
search results, reflecting its primary use as a less active control.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific
findings. Below are summaries of methodologies commonly employed in the study of U-50488
and its analogs.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a compound for a specific
receptor.

o Objective: To quantify the binding affinity (Ki or Kd) of (+)-U-50488 for opioid receptors.

o Methodology:
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o Receptor Preparation: Membranes from cells stably expressing the human opioid receptor
of interest (e.g., CHO-hKOR cells) are prepared.[11][12]

o Radioligand: A radiolabeled ligand with known high affinity for the receptor, such as
[3H]U69,593 for KOR, is used.[11][12]

o Competition Assay: The cell membranes are incubated with the radioligand and varying
concentrations of the test compound ((+)-U-50488).

o Detection: The amount of radioligand bound to the receptor is measured using liquid
scintillation counting.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined. The Ki value is then calculated from the
ICso0 using the Cheng-Prusoff equation.

Preparation
Prepare [3H]U69,593
Incubation Analysis
™A
Prepare serial dilutions Incubat_e Tecepm’ PIER, Separate bound and Quantify bound Calculate 1C50
radioligand, and . . .
of (+)-U-50488 test compound free radioligand radioligand and Ki values
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expressing hKOR

Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Antinociception Assay (Acetic Acid-Induced
Writhing Test)
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This in vivo model is used to assess the analgesic properties of a compound.
» Objective: To evaluate the antinociceptive effects of (+)-U-50488.
o Methodology:

o Animal Model: Male CD-1 or C57BL/6J mice are commonly used.[11][13]

o Drug Administration: The test compound is administered, typically via subcutaneous (s.c.)
or intraperitoneal (i.p.) injection, at various doses.[11][14]

o Induction of Nociception: A dilute solution of acetic acid is injected intraperitoneally to
induce a characteristic writhing (abdominal constriction) response.

o Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes)
following the acetic acid injection.[11]

o Data Analysis: The analgesic effect is quantified as the percentage reduction in the
number of writhes in the drug-treated group compared to a vehicle-treated control group.

Synthesis of U-50488 Enantiomers

The synthesis of optically pure enantiomers of U-50488 has been described, allowing for the
investigation of their stereospecific activities.

o Objective: To synthesize the (+)- and (-)-enantiomers of U-50488.

o Methodology Summary: A refined procedure has been established for the synthesis of U-
50488 enantiomers.[15] A key intermediate, (+)-trans-2-pyrrolidinyl-N-
methylcyclohexylamine, with a determined absolute configuration of (1S, 2S) through X-ray
crystallography, is utilized.[15] This chiral intermediate allows for the synthesis of the
optically pure U-50488 enantiomers with known absolute configurations.[15] The synthesis of
fluorinated analogs for potential use in PET studies has also been explored, involving the
alkylation of a trans-diaminocyclohexane precursor followed by acylation.[16]

Logical Relationships of U-50488 Forms

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9229160/
https://www.mdpi.com/1420-3049/30/3/604
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229160/
https://pubmed.ncbi.nlm.nih.gov/31008640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229160/
https://pubmed.ncbi.nlm.nih.gov/2822490/
https://pubmed.ncbi.nlm.nih.gov/2822490/
https://pubmed.ncbi.nlm.nih.gov/2822490/
https://pubmed.ncbi.nlm.nih.gov/2158952/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The relationship between the racemic mixture and its constituent enantiomers is crucial for
understanding its pharmacology. The racemic mixture is a 1:1 combination of the (+)- and (-)-
enantiomers.

(£)-U-50488
(Racemic Mixture)

(+)-U-50488 (-)-U-50488
(Less Active Enantiomer) (More Active Enantiomer)

Click to download full resolution via product page

Caption: Relationship between the forms of U-50488.

Conclusion

(+)-U-50488 hydrochloride is an indispensable chemical tool for opioid research. Its primary
value lies in its role as the less active stereoisomer of the potent and selective kappa-opioid
receptor agonist, U-50488. By comparing its effects to those of the (-)-enantiomer and the
racemic mixture, researchers can probe the specific stereochemical requirements for kappa-
opioid receptor binding and activation. The data and protocols summarized in this guide
provide a foundational resource for scientists and professionals working to unravel the
complexities of the kappa-opioid system and to develop novel therapeutics targeting this
receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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